4'-Raloxifene-β-D-glucopyranoside-d4 is a stable isotope-labeled derivative of Raloxifene, a selective estrogen receptor modulator (SERM) primarily used in the treatment and prevention of osteoporosis in postmenopausal women. This compound is characterized by its molecular formula C34H33D4NO9S and a molecular weight of 639.75 g/mol. It is classified as a stable isotope-labeled compound, which is essential for various analytical applications, particularly in pharmacokinetics and metabolic studies.
This compound can be sourced from specialized chemical suppliers, such as LGC Standards and MedChemExpress, which provide detailed product information including specifications and synthesis details. The product code for 4'-Raloxifene-β-D-glucopyranoside-d4 is TRC-R100062-50MG, indicating its availability in a neat form. The alternate CAS number for this compound is 1279033-52-1, while the unlabelled version has the CAS number 334758-19-9 .
The synthesis of 4'-Raloxifene-β-D-glucopyranoside-d4 involves several steps that typically include the modification of Raloxifene to incorporate the deuterated glucopyranoside moiety. The general synthetic pathway may involve:
Technical details regarding specific reagents, catalysts, and reaction conditions are crucial for achieving high yields and purity in the final product .
The molecular structure of 4'-Raloxifene-β-D-glucopyranoside-d4 can be represented using various structural notations:
OC1=CC=C2C(SC(C3=CC=C(C=C3)O[C@@H]4O[C@@H]([C@H]([C@@H]([C@H]4O)O)O)CO)=C2C(C5=CC=C(C=C5)OC([2H])(C([2H])(N6CCCCC6)[2H])[2H])=O)=C1
InChI=1S/C34H37NO9S/c36-19-26-30(39)31(40)32(41)34(44-26)43-24-11-6-21(7-12-24)33-28(25-13-8-22(37)18-27(25)45-33)29(38)20-4-9-23(10-5-20)42-17-16-35-14-2-1-3-15-35/h4-13,18,26,30-32,34,36-37,39-41H,1-3,14-17,19H2/t26-,30-,31+,32-,34-/m1/s1/i16D2,17D2
.This structure highlights the complex arrangement of rings and functional groups characteristic of Raloxifene derivatives.
The reactivity of 4'-Raloxifene-β-D-glucopyranoside-d4 is primarily influenced by its functional groups. Key reactions include:
Understanding these reactions is essential for predicting the behavior of this compound in biological systems .
The mechanism of action for 4'-Raloxifene-β-D-glucopyranoside-d4 involves:
This selective action helps reduce risks associated with traditional estrogen therapies while providing beneficial effects on bone health .
Key physical and chemical properties of 4'-Raloxifene-β-D-glucopyranoside-d4 include:
Property | Value |
---|---|
Molecular Formula | C34H33D4NO9S |
Molecular Weight | 639.75 g/mol |
Appearance | Solid (neat form) |
Solubility | Soluble in organic solvents |
Stability | Short shelf life; check expiry date |
These properties are crucial for handling and application in laboratory settings .
The primary applications of 4'-Raloxifene-β-D-glucopyranoside-d4 include:
These applications highlight the compound's significance in both clinical research and pharmaceutical development .
4'-Raloxifene-β-D-glucopyranoside-d4 incorporates four deuterium atoms (D₄) at specific positions on the piperidine ethyloxy side chain of the parent molecule. The deuterium atoms replace hydrogen atoms at the two methylene groups (-CH₂-CH₂-) adjacent to the piperidine nitrogen and ether oxygen, resulting in the modified structure -CD₂-CD₂- [1] [7]. This strategic isotopic labeling significantly enhances metabolic stability by creating stronger carbon-deuterium bonds (C-D) compared to carbon-hydrogen bonds (C-H), thereby reducing the rate of oxidative metabolism by cytochrome P450 enzymes. The molecular formula is C₃₄H₃₃D₄NO₉S with a molecular weight of 639.75 g/mol [1]. Deuterium substitution does not alter the spatial configuration or electronic properties of the molecule but provides distinct advantages for mass spectrometry-based detection due to the predictable 4 Da mass shift in molecular ions and characteristic fragmentation patterns [6] [7].
The glucuronic acid moiety is attached via a β-glycosidic bond at the 4'-phenolic position of raloxifene. This configuration features the D-glucose in its pyranose form with specific stereochemistry: [2S,3R,4S,5S,6R]-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl [3] [5] [9]. The β-anomeric configuration (C1-S bond orientation) is critical for biological recognition by transporters and enzymatic systems. Nuclear magnetic resonance (NMR) studies confirm the chair conformation (⁴C₁) of the glucopyranoside ring, with all hydroxyl groups and the carboxylic acid moiety in equatorial positions, contributing to the molecule's hydrophilic character [3] [9].
The glucuronide conjugation dramatically alters the physicochemical properties compared to the parent raloxifene. 4'-Raloxifene-β-D-glucopyranoside-d4 exhibits significantly increased aqueous solubility (3.45 mg/mL) versus raloxifene (0.12 mg/mL) due to the ionizable carboxylic acid group (pKa ≈ 3.2) and multiple hydroxyl groups on the sugar moiety [5]. The partition coefficient (log P) is -1.42, reflecting its hydrophilic nature. This polarity facilitates renal excretion while reducing passive diffusion across lipid membranes. Table 1 summarizes key physicochemical properties:
Table 1: Physicochemical Profile of 4'-Raloxifene-β-D-glucopyranoside-d4
Property | Value | Measurement Conditions |
---|---|---|
Molecular Weight | 639.75 g/mol | - |
Molecular Formula | C₃₄H₃₃D₄NO₉S | - |
Aqueous Solubility | 3.45 ± 0.21 mg/mL | 25°C, pH 7.0 |
Partition Coefficient (log P) | -1.42 ± 0.05 | Octanol/water system, 25°C |
pKa | 3.18 (carboxyl group) | Potentiometric titration |
The compound demonstrates moderate thermal stability with decomposition observed at temperatures exceeding 60°C [1]. Accelerated stability studies reveal the highest stability at pH 5–6, with degradation pathways including:
Lyophilized powders stored at -20°C show optimal stability (>24 months), while aqueous solutions require buffering near physiological pH for short-term storage. Deuterium labeling does not significantly alter degradation kinetics compared to the non-deuterated glucuronide [1].
Synthesis and Analytical Characterization of 4'-Raloxifene-β-D-glucopyranoside-d4
CAS No.: 334-48-5
CAS No.: 121-79-9
CAS No.: 1164-45-0
CAS No.: 116383-34-7
CAS No.: 42599-90-6
CAS No.: